A-65186

Descripción

Propiedades

IUPAC Name |

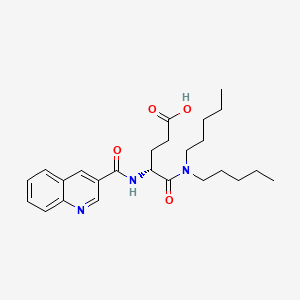

(4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIZXRRZYVZZEN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152399 | |

| Record name | A 65186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119295-94-2 | |

| Record name | A 65186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 65186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-65186: A Technical Guide to a Selective Cholecystokinin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on A-65186, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This document details its binding affinity, selectivity, and its effects on physiological processes, supported by experimental protocols and data presented in a clear, comparative format.

Core Compound Profile

This compound is a non-peptide antagonist that demonstrates high affinity and significant selectivity for the CCK-A receptor over the CCK-B receptor. Its development has been instrumental in elucidating the physiological roles of CCK-A receptors, particularly in the gastrointestinal system and in the regulation of satiety.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds, providing a clear comparison of their receptor binding affinities and functional activities.

Table 1: Cholecystokinin Receptor Binding Affinity of this compound and Related Compounds

| Compound | CCK-A Receptor Binding Affinity (Ki, nM) | CCK-B Receptor Binding Affinity (Ki, nM) | Selectivity (CCK-B Ki / CCK-A Ki) |

| This compound | Data not explicitly found in searched literature | Data not explicitly found in searched literature | >500-fold for CCK-A |

| Compound 9 (A-67396) | 23 | >11,500 | >500 |

| Compound 23 (A-70276) | 21 | - | - |

| Compound 36 (A-71134) * | 11 | - | - |

Note: Compounds 9, 23, and 36 are structurally related (R)-tryptophan-based hybrid antagonists developed in the same research program as this compound. The selectivity of this compound is reported to be greater than 500-fold for the CCK-A receptor[1].

Table 2: In Vitro Functional Activity of this compound

| Assay | Agonist | This compound Activity |

| CCK-8 Induced Amylase Secretion | Cholecystokinin-8 (CCK-8) | Inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.

Radioligand Binding Assay for CCK Receptors

This protocol outlines the general procedure for determining the binding affinity of compounds like this compound to CCK-A and CCK-B receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CCK-A and CCK-B receptors.

Materials:

-

Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B).

-

Radioligand: [³H]CCK-8 or ¹²⁵I-CCK-8.

-

This compound or other test compounds at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Inhibition of CCK-8-Induced Amylase Secretion from Pancreatic Acini

This bioassay assesses the functional antagonist activity of this compound by measuring its ability to inhibit the physiological response to CCK-A receptor activation in pancreatic acinar cells.

Objective: To determine the potency of this compound in inhibiting CCK-8-stimulated amylase secretion.

Materials:

-

Isolated pancreatic acini from rats or guinea pigs.

-

Krebs-Ringer bicarbonate buffer (or similar physiological buffer) supplemented with amino acids, glucose, and BSA.

-

Cholecystokinin-8 (CCK-8) at a concentration that elicits a submaximal to maximal amylase secretion response.

-

This compound or other test compounds at various concentrations.

-

Amylase activity assay kit (e.g., using a chromogenic substrate like Phadebas).

-

Spectrophotometer.

Procedure:

-

Acinar Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.

-

Pre-incubation: Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add CCK-8 to the acinar suspensions to stimulate amylase secretion and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Separation: Centrifuge the samples to pellet the acini.

-

Amylase Measurement: Collect the supernatant and measure the amylase activity using a suitable assay.

-

Data Analysis: Express the amylase released as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-8-stimulated amylase secretion against the concentration of this compound to determine the IC50 value.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of CCK to the CCK-A receptor, a G-protein coupled receptor (GPCR). The primary signaling pathways activated by the CCK-A receptor are depicted below.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-A receptor. Its high potency and selectivity have enabled a more precise understanding of CCK's functions in the gastrointestinal tract and central nervous system. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this important class of compounds. Further research to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profiles of this compound will be beneficial for its potential therapeutic applications.

References

A-65186: A Technical Guide to its Mechanism of Action as a Cholecystokinin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65186 is a potent and highly selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the CCK-A receptor and the subsequent effects on intracellular signaling pathways. Quantitative data from key experimental studies are summarized, and detailed methodologies for these assays are provided to facilitate further research and drug development efforts.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. Its effects are mediated through two G protein-coupled receptors (GPCRs), the CCK-A (or CCK1) and CCK-B (or CCK2) receptors. The CCK-A receptor is found predominantly in the gastrointestinal system, including the pancreas and gallbladder, as well as in specific regions of the central nervous system. Its activation by CCK initiates a signaling cascade that leads to physiological responses such as pancreatic enzyme secretion and gallbladder contraction.

This compound has been identified as a selective antagonist for the CCK-A receptor, exhibiting a significantly higher affinity for this subtype over the CCK-B receptor. This selectivity makes this compound a valuable tool for elucidating the specific roles of the CCK-A receptor in health and disease and a potential therapeutic agent for conditions associated with CCK-A receptor overactivation.

Core Mechanism of Action: CCK-A Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the CCK-A receptor. By binding to the receptor, this compound prevents the endogenous ligand, CCK, from activating it. This blockade inhibits the downstream signaling pathways normally initiated by CCK-A receptor stimulation.

Signaling Pathway of the CCK-A Receptor

The CCK-A receptor is a Gq protein-coupled receptor. Upon activation by an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a cascade of intracellular events:

-

Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates the enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Increase in Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to various cellular responses, such as the secretion of digestive enzymes from pancreatic acinar cells.

This compound, by blocking the initial binding of CCK to the CCK-A receptor, prevents the initiation of this entire signaling cascade.

Quantitative Data

For comparative purposes, the binding affinities of other well-characterized CCK receptor antagonists are presented below.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| L-364,718 | CCK-A | 0.25 nM | [2] |

| CR1409 | CCK-A | 0.15 µM | [2] |

| Proglumide | CCK (non-selective) | 0.5 mM | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCK-A receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

References

A-65186: A Potent Cholecystokinin-A Receptor Antagonist and its Role in Gastrointestinal Motility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-65186 is a selective and potent antagonist of the cholecystokinin type A (CCK-A) receptor, a key player in the regulation of gastrointestinal (GI) function.[1][2][3] Cholecystokinin (CCK), a peptide hormone released from the small intestine in response to nutrients, exerts significant control over various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and, notably, gastrointestinal motility.[4] By blocking the action of CCK at the CCK-A receptor, this compound offers a valuable pharmacological tool to investigate the physiological roles of CCK and explore potential therapeutic applications for disorders of gut motility. This technical guide provides a comprehensive overview of the role of this compound in gastrointestinal motility, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor.[1][2] In the gastrointestinal tract, CCK primarily acts on CCK-A receptors located on smooth muscle cells and enteric neurons to modulate motility patterns.[4][5] One of the well-established physiological actions of CCK is the inhibition of gastric emptying, which helps to regulate the delivery of chyme from the stomach to the small intestine for optimal digestion and absorption.[6][7] By binding to and blocking the CCK-A receptor, this compound prevents the downstream signaling cascades initiated by CCK. This blockade effectively reverses the inhibitory effects of endogenous CCK, leading to an acceleration of gastric emptying and potentially altering intestinal and colonic transit times.

Quantitative Data

Table 1: Expected Effects of this compound on Gastrointestinal Motility (Qualitative)

| Parameter | Expected Effect of this compound | Rationale |

| Gastric Emptying | Acceleration | Antagonism of CCK-induced inhibition of gastric emptying. |

| Intestinal Transit | Variable/Context-Dependent | Modulation of CCK's complex effects on intestinal contractility. |

| Colonic Motility | Variable/Context-Dependent | Antagonism of CCK's influence on colonic motor patterns. |

Signaling Pathways

The binding of CCK to its G-protein coupled receptor, the CCK-A receptor, on gastrointestinal smooth muscle cells initiates a signaling cascade that ultimately modulates muscle contraction. This compound, by blocking this initial binding step, prevents the activation of these downstream pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to investigate the role of this compound in gastrointestinal motility.

In Vivo Gastric Emptying Study in Rats

Objective: To determine the effect of this compound on the rate of gastric emptying of a solid or liquid meal in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Test meal (e.g., radiolabeled scrambled egg for solid emptying, or a non-absorbable radioactive marker in saline for liquid emptying)[10][11]

-

Gavage needles

-

Surgical instruments for euthanasia and tissue collection

-

Gamma counter or appropriate imaging system

Procedure:

-

Fast rats overnight (12-18 hours) with free access to water.

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test meal.

-

Administer the radiolabeled test meal by oral gavage.

-

At a specific time point after meal administration (e.g., 60 or 120 minutes), euthanize the rats by an approved method.

-

Surgically clamp the pylorus and cardia to isolate the stomach.

-

Excise the stomach and measure the amount of radioactivity remaining using a gamma counter.

-

Calculate gastric emptying as the percentage of the meal that has exited the stomach: Gastric Emptying (%) = (1 - (Radioactivity in stomach / Total radioactivity administered)) * 100

In Vivo Intestinal Transit Study in Rats

Objective: To assess the effect of this compound on the transit of a non-absorbable marker through the small intestine of rats.[12]

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle

-

Non-absorbable marker (e.g., charcoal meal or a colored dye)[13]

-

Gavage needles

-

Surgical instruments for euthanasia and tissue collection

-

Ruler

Procedure:

-

Fast rats overnight (12-18 hours) with free access to water.

-

Administer this compound or vehicle (i.p. or p.o.).

-

After a set time, administer the non-absorbable marker by oral gavage.

-

At a specific time point following marker administration (e.g., 30 or 60 minutes), euthanize the rats.

-

Carefully excise the small intestine from the pylorus to the cecum, avoiding stretching.

-

Lay the intestine flat on a moist surface and measure its total length.

-

Measure the distance the marker has traveled from the pylorus.

-

Calculate intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by marker / Total length of small intestine) * 100

Conclusion

This compound is a valuable research tool for elucidating the role of the CCK-A receptor in the complex regulation of gastrointestinal motility. Its ability to antagonize the effects of CCK allows for the investigation of the physiological consequences of blocking this key signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound on gastric emptying and intestinal transit. Further studies are warranted to fully characterize the quantitative pharmacology of this compound and to explore its potential as a therapeutic agent for gastrointestinal motility disorders.

References

- 1. This compound | Type A Cholecystokinin (CCK) receptor antagonist | CAS# 119295-94-2 | InvivoChem [invivochem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CCK Antagonists | TargetMol [targetmol.com]

- 4. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of CCK receptors in stomach smooth muscle: evidence for two subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cholecystokinin in the regulation of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of gastric emptying is a physiological action of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. Gastrointestinal models: intestinal transit, gastric emptying, and ulcerogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A-65186 in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to A-65186

This compound is a non-peptide small molecule that selectively blocks the action of cholecystokinin (CCK) at the CCK-A receptor. CCK is a crucial gut hormone and neurotransmitter that regulates a variety of digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gut motility. The CCK-A receptor is predominantly found in peripheral tissues of the gastrointestinal system, such as the pancreas, gallbladder, and smooth muscle of the gut wall. By antagonizing this receptor, this compound serves as a valuable tool for elucidating the physiological roles of CCK and for exploring potential therapeutic interventions in GI disorders.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of endogenous CCK. The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CCK, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration is a primary trigger for various cellular responses, including smooth muscle contraction and enzyme secretion. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of downstream target proteins, further modulating cellular activity and gene expression. In the context of GI inflammation, the CCK-A receptor signaling pathway can influence the production of inflammatory mediators, potentially through the activation of transcription factors like NF-κB.

By blocking the initial binding of CCK, this compound effectively inhibits this entire downstream signaling cascade.

Figure 1: CCK-A Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high affinity and selectivity for the CCK-A receptor. The following table summarizes available quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| Selectivity | >500-fold for CCK-A vs. CCK-B receptor | Pancreatic tissue | [1] |

Note: Specific IC50 or Ki values for this compound are not consistently reported in the readily available literature. Researchers should consult specialized databases or primary literature for the most precise and up-to-date binding affinity data.

Experimental Protocols in GI Research

This compound is a valuable tool for investigating the role of the CCK-A receptor in various experimental models of GI diseases. Below are detailed hypothetical protocols for its use in studying intestinal inflammation and motility.

Investigation of this compound in a Mouse Model of Colitis

This protocol describes the use of this compound in a dextran sulfate sodium (DSS)-induced colitis model to assess its anti-inflammatory potential.

Objective: To determine if blockade of the CCK-A receptor with this compound ameliorates the severity of DSS-induced colitis in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard laboratory equipment for animal handling and tissue collection

Experimental Workflow:

Figure 2: Experimental workflow for studying this compound in a DSS-induced colitis model.

Detailed Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Group Allocation: Randomly assign mice to three groups: Control, DSS + Vehicle, and DSS + this compound.

-

Colitis Induction: For the DSS groups, replace normal drinking water with a 2.5% (w/v) DSS solution for 5 consecutive days. The control group receives normal drinking water.

-

Treatment Administration:

-

DSS + this compound group: Administer this compound (dose to be optimized, e.g., 1-30 mg/kg) via intraperitoneal (i.p.) injection once daily from day 1 to day 7.

-

DSS + Vehicle group: Administer an equivalent volume of the vehicle via i.p. injection on the same schedule.

-

Control group: Administer the vehicle via i.p. injection on the same schedule.

-

-

Daily Monitoring: Record the body weight, stool consistency, and presence of fecal occult blood for each mouse daily. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Endpoint Analysis (Day 8):

-

Euthanize the mice.

-

Carefully dissect the entire colon from the cecum to the anus and measure its length.

-

Collect a distal segment of the colon for histological analysis (fix in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin).

-

Collect another segment of the colon and homogenize for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6) using ELISA or qPCR.

-

Expected Outcomes: If this compound has an anti-inflammatory effect, mice in the DSS + this compound group are expected to show a reduction in body weight loss, lower DAI scores, longer colon length, and decreased histological signs of inflammation and inflammatory marker levels compared to the DSS + Vehicle group.

Assessment of this compound on Gastrointestinal Motility

This protocol outlines a method to evaluate the effect of this compound on whole gut transit time in mice.

Objective: To determine if this compound alters gastrointestinal transit time.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carmine red (non-absorbable marker)

-

Methylcellulose

-

This compound

-

Vehicle (e.g., saline)

-

Gavage needles

Experimental Workflow:

Figure 3: Experimental workflow for assessing the effect of this compound on gastrointestinal transit.

Detailed Procedure:

-

Fasting: Fast mice overnight (12-16 hours) but allow free access to water to ensure an empty stomach.

-

Group Allocation: Randomly assign mice to two groups: Vehicle and this compound.

-

Treatment Administration:

-

This compound group: Administer this compound (dose to be optimized, e.g., 1-30 mg/kg) via i.p. injection.

-

Vehicle group: Administer an equivalent volume of the vehicle via i.p. injection.

-

-

Marker Administration: Thirty minutes after the treatment, administer 0.2 mL of a 6% (w/v) carmine red solution in 0.5% (w/v) methylcellulose to each mouse via oral gavage.

-

Monitoring: Immediately after gavage, place each mouse in a clean, individual cage with white bedding to easily visualize the fecal pellets. Monitor the mice continuously for the appearance of the first red-colored fecal pellet.

-

Data Recording: Record the time from the oral gavage of the carmine red solution to the expulsion of the first red fecal pellet. This time represents the whole gut transit time.

Expected Outcomes: Since CCK is known to delay gastric emptying and intestinal transit, its antagonist, this compound, may be expected to accelerate gastrointestinal transit. Therefore, the whole gut transit time in the this compound treated group may be shorter compared to the vehicle-treated group.

Conclusion

This compound is a selective and potent CCK-A receptor antagonist that serves as an invaluable tool in gastrointestinal research. Its ability to block the signaling cascade initiated by CCK allows for the detailed investigation of the role of this pathway in GI physiology and pathophysiology. The experimental protocols outlined in this guide provide a framework for researchers to explore the potential of this compound in modulating GI inflammation and motility. Further research utilizing this compound and similar compounds will continue to enhance our understanding of the complex regulatory mechanisms within the gastrointestinal tract and may pave the way for novel therapeutic strategies for a range of digestive diseases.

References

A-65186: A Potent and Selective Cholecystokinin-A Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-65186 is a non-peptide, competitive antagonist that exhibits high affinity and selectivity for the cholecystokinin-A (CCK-A) receptor.[1] This receptor subtype is primarily located in the periphery, notably in the gallbladder, pancreas, and various parts of the gastrointestinal tract, where it mediates physiological processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[2][3] The selective blockade of the CCK-A receptor by this compound makes it a valuable pharmacological tool for elucidating the physiological roles of CCK and a potential therapeutic agent for conditions characterized by CCK-A receptor overactivity. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the CCK-A receptor.

| Parameter | Receptor | Value | Species | Tissue/Cell Line | Reference |

| IC50 | CCK-A | 340 nM | Not Specified | Not Specified | [4] |

| Selectivity | CCK-A vs. CCK-B | >500-fold | Not Specified | Not Specified | [1] |

Note: The IC50 value is for a structurally related CCK-A receptor inhibitor and is provided as a reference point for the potency of this class of compounds.

Core Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like cholecystokinin (CCK), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response. This compound, as a competitive antagonist, prevents the initial binding of CCK to the receptor, thereby inhibiting this entire signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for the CCK-A receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cells known to express CCK-A receptors (e.g., rat pancreas) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.

-

Competition Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK-A agonist (e.g., [125I]CCK-8) and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

CCK-8-Induced Amylase Secretion Assay

This functional assay assesses the ability of this compound to antagonize the physiological effect of CCK-A receptor activation in pancreatic acinar cells.

Detailed Methodology:

-

Isolation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion of the pancreas.

-

Pre-incubation: Pre-incubate the isolated acini in a physiological buffer with varying concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).

-

Stimulation: Stimulate the acini with a submaximal concentration of CCK-8 (the octapeptide of cholecystokinin) for a defined period (e.g., 30 minutes) to induce amylase secretion.

-

Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercially available assay kit.

-

Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase content. Determine the concentration of this compound that causes 50% inhibition of CCK-8-stimulated amylase release.

In Vivo Models

Pancreatic Cancer Xenograft Model:

This model is used to evaluate the potential anti-tumor effects of this compound, as some pancreatic cancers overexpress CCK-A receptors.

Detailed Methodology:

-

Cell Culture: Culture a human pancreatic cancer cell line known to express CCK-A receptors (e.g., PANC-1).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the pancreatic cancer cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) to the treatment group and vehicle to the control group.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Satiety and Food Intake Model:

This model assesses the effect of this compound on food intake, as CCK is a known satiety signal.

Detailed Methodology:

-

Animal Model: Use rats or mice that have been fasted overnight to ensure motivation to eat.

-

Acclimation: Acclimate the animals to the testing environment and the presentation of a palatable diet.

-

Treatment: Administer this compound or vehicle via a specific route (e.g., intraperitoneal injection) a set time before food presentation.

-

Food Intake Measurement: Present a pre-weighed amount of food to the animals and measure the amount consumed over a specific time period (e.g., 30-60 minutes).

-

Data Analysis: Compare the food intake between the this compound-treated group and the control group to determine if the antagonist blocks the satiety effect of endogenous CCK.

Conclusion

This compound is a powerful tool for studying the physiological and pathophysiological roles of the CCK-A receptor. Its high selectivity allows for the specific interrogation of CCK-A receptor-mediated pathways in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the pharmacological profile of this compound and to explore its therapeutic potential in a variety of disease models. The detailed understanding of its mechanism of action at the molecular level, through the inhibition of the canonical Gq-PLC signaling pathway, provides a solid foundation for its application in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of cholecystokinin in the inhibition of gastric acid secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteinase inhibitors induce selective stimulation of human trypsin and chymotrypsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Type A Cholecystokinin (CCK) receptor antagonist | CAS# 119295-94-2 | InvivoChem [invivochem.com]

An In-depth Technical Guide to the Pharmacology of A-65186

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65186 is a potent and highly selective non-peptide antagonist of the cholecystokinin type A (CCK-A) receptor. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and development efforts.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal tract, as well as in discrete regions of the central nervous system. This compound has been instrumental as a research tool for elucidating the physiological roles of the CCK-A receptor due to its high affinity and selectivity.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor. By binding to the receptor, it blocks the binding of the endogenous ligand, CCK, thereby inhibiting its downstream signaling effects. This antagonistic action has been primarily characterized by its ability to inhibit CCK-stimulated physiological responses, such as pancreatic amylase secretion.

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR), primarily coupled to the Gq alpha subunit. Upon activation by an agonist like CCK, the Gq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the final physiological response, such as enzyme secretion from pancreatic acinar cells. Some evidence also suggests potential coupling to Gi proteins. This compound, by blocking the initial binding of CCK, prevents the initiation of this signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/Tissue | Assay Type |

| Binding Affinity (Ki) | Data not available in searched literature | - | - |

| Functional Potency (IC50) | Data not available in searched literature | - | Inhibition of CCK-stimulated amylase secretion |

| Receptor Selectivity | >500-fold for CCK-A vs. CCK-B | - | - |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Route of Administration |

| Brain-Uptake Index | 3.5 ± 0.7 | Intra-arterial |

| Maximum Plasma Concentration (Cmax) | Data not available in searched literature | - |

| Time to Maximum Concentration (Tmax) | Data not available in searched literature | - |

| Half-life (t1/2) | Data not available in searched literature | - |

| Clearance (CL) | Data not available in searched literature | - |

Note: The lack of specific quantitative values for Ki, IC50, and systemic pharmacokinetic parameters is a limitation of the currently available public domain literature. Further investigation of primary research articles is recommended to obtain this data.

Experimental Protocols

CCK-A Receptor Binding Assay

This protocol is a general representation for a competitive binding assay to determine the affinity of a test compound for the CCK-A receptor.

Methodology:

-

Tissue Preparation: Pancreatic tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in CCK-A receptors.

-

Binding Reaction: The pancreatic membranes are incubated in a buffered solution with a known concentration of a radiolabeled CCK-A receptor ligand (e.g., [3H]this compound or 125I-CCK-8) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

CCK-Stimulated Amylase Secretion Assay

This assay measures the ability of a CCK-A receptor antagonist to inhibit the physiological response of amylase secretion from pancreatic acini.

Methodology:

-

Isolation of Pancreatic Acini: Pancreatic acini are isolated from a suitable animal model by enzymatic digestion (e.g., with collagenase) followed by mechanical dispersion.

-

Pre-incubation with Antagonist: The isolated acini are pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: The acini are then stimulated with a sub-maximal concentration of CCK-8 to induce amylase secretion.

-

Sample Collection: The incubation is stopped, and the acini are separated from the incubation medium by centrifugation.

-

Amylase Activity Measurement: The supernatant, containing the secreted amylase, is collected, and the amylase activity is measured using a commercially available assay kit.

-

Data Analysis: The percentage of amylase secretion is calculated relative to the total amylase content in the acini. The data is then plotted against the concentration of this compound to determine the IC50 value.

In Vivo Blood-Brain Barrier Permeability Study

This protocol, based on the study by Woltman et al. (1999), determines the extent to which this compound can cross the blood-brain barrier in rats.[1]

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Isotope Preparation: An injection solution is prepared containing [3H]this compound and a freely diffusible reference compound, [14C]iodoantipyrine. A separate control group is injected with [3H]mannitol (a compound with low BBB permeability) and [14C]iodoantipyrine.

-

Injection: A bolus of the isotope mixture is injected into the left common carotid artery.

-

Tissue Collection: After a short interval (e.g., 15 seconds), the animal is decapitated, and the brain is rapidly removed and dissected.

-

Sample Processing: Samples of the brain hemisphere ipsilateral to the injection site are solubilized.

-

Radioactivity Measurement: The 3H and 14C content in the brain samples and the injection solution is determined by liquid scintillation counting.

-

Data Analysis: The Brain Uptake Index (BUI) is calculated using the following formula: BUI (%) = ( [3H]/[14C] in brain tissue / [3H]/[14C] in injection solution ) x 100

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the CCK-A receptor. Its high potency and selectivity make it a precise instrument for differentiating the functions of CCK-A and CCK-B receptors. While its in vitro and in vivo properties have been partially characterized, a comprehensive understanding of its pharmacokinetic profile is still emerging. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for future research aimed at further elucidating the therapeutic potential of targeting the CCK-A receptor.

References

A-65186 and its Effects on Pancreatic Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for the synthesis, storage, and secretion of a wide array of digestive enzymes crucial for nutrient breakdown in the small intestine. The regulation of this secretory process is a complex interplay of hormonal and neural signals, with the peptide hormone cholecystokinin (CCK) playing a pivotal role. CCK exerts its effects by binding to the cholecystokinin-A (CCK-A) receptor on the basolateral membrane of acinar cells, initiating a cascade of intracellular events that culminate in enzyme release.

A-65186 is a potent and selective non-peptide antagonist of the CCK-A receptor. Its ability to block the action of CCK makes it a valuable research tool for elucidating the physiological and pathophysiological roles of CCK in pancreatic function. This technical guide provides an in-depth overview of the effects of this compound on pancreatic acinar cells, including relevant signaling pathways, detailed experimental protocols, and a summary of the current understanding of its mechanism of action.

Core Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor. By binding to this receptor, it prevents the endogenous ligand, CCK, from initiating its downstream signaling cascade. The primary consequence of this action in pancreatic acinar cells is the inhibition of CCK-stimulated digestive enzyme secretion.

Signaling Pathways

The secretion of digestive enzymes from pancreatic acinar cells is predominantly a calcium-dependent process initiated by CCK. This compound, by blocking the CCK-A receptor, effectively abrogates this signaling pathway.

Cholecystokinin (CCK) Signaling Pathway in Pancreatic Acinar Cells

The binding of CCK to its Gq protein-coupled receptor (GPCR) on the acinar cell membrane triggers a well-defined signaling cascade:

-

Gq Protein Activation: Receptor activation leads to the dissociation of the Gαq subunit from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C.

-

Zymogen Granule Exocytosis: The rise in intracellular Ca2+ and the activation of PKC are critical for the fusion of zymogen granules (containing digestive enzymes) with the apical membrane, leading to the release of their contents into the pancreatic duct.

Below is a diagram illustrating this signaling pathway.

Data Presentation

Table 1: Effect of Cholecystokinin (CCK-8) on Amylase Release from Rat Pancreatic Acini

| CCK-8 Concentration | Amylase Release (% of total) |

| Basal (0 M) | 3 - 5% |

| 10 pM | Increased |

| 100 pM | Further Increased |

| 1 nM | Maximal Release |

| 10 nM | Supramaximal Inhibition |

| 100 nM | Supramaximal Inhibition |

Note: The dose-response to CCK is typically biphasic, with concentrations above the maximally effective dose leading to a decrease in secretion (supramaximal inhibition).

Table 2: Effect of Cholecystokinin (CCK-8) on Intracellular Calcium Concentration ([Ca²⁺]i) in Rat Pancreatic Acini

| CCK-8 Concentration | [Ca²⁺]i Response |

| Basal | ~100-200 nM |

| 10 pM | Oscillatory increases |

| 100 pM | Sustained elevation |

| 1 nM | Peak elevation |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on pancreatic acinar cells.

Isolation of Pancreatic Acinar Cells (from Rodents)

Materials:

-

Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice.

-

Collagenase (Type IV, e.g., from Worthington).

-

HEPES-buffered Ringer's solution (HBRS): 10 mM HEPES (pH 7.4), 118 mM NaCl, 4.7 mM KCl, 1.13 mM MgCl2, 2 mM CaCl2, 10 mM glucose, and 0.1% bovine serum albumin (BSA).

-

Spinner flask.

-

Water bath at 37°C.

-

Nylon mesh (e.g., 150 µm).

Procedure:

-

Euthanize the animal by CO2 asphyxiation followed by cervical dislocation.

-

Perform a laparotomy and carefully dissect the pancreas, removing it from its attachments to the stomach, spleen, and small intestine.

-

Place the pancreas in ice-cold HBRS.

-

Mince the pancreas into small pieces (~1 mm³) using fine scissors.

-

Transfer the minced tissue to a spinner flask containing HBRS with collagenase (50-100 U/mL).

-

Incubate the flask in a 37°C water bath with gentle stirring for 45-60 minutes.

-

During the incubation, gently triturate the tissue every 15 minutes with a series of Pasteur pipettes with decreasing tip diameters to aid dissociation.

-

Monitor the dissociation process microscopically until acini (clusters of 20-50 cells) are the predominant structures.

-

Terminate the digestion by adding cold HBRS and filter the suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the filtrate at low speed (50 x g) for 2 minutes.

-

Wash the pellet of acini three times by resuspension in fresh HBRS and centrifugation.

-

Resuspend the final acinar pellet in the desired experimental buffer.

Measurement of Amylase Secretion

Materials:

-

Isolated pancreatic acini.

-

Experimental buffer (e.g., HBRS).

-

Cholecystokinin (CCK-8) stock solution.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Amylase activity assay kit (e.g., Phadebas® or a kit based on the cleavage of a chromogenic substrate).

-

Microplate reader.

Procedure:

-

Pre-incubate aliquots of the isolated acini suspension in the experimental buffer for 30 minutes at 37°C to allow them to equilibrate.

-

To test the inhibitory effect of this compound, add various concentrations of this compound to the acini suspensions and incubate for a further 15-30 minutes. Include a vehicle control (e.g., DMSO).

-

Initiate the secretion experiment by adding different concentrations of CCK-8 to the acini suspensions (both with and without this compound). Include a basal (unstimulated) control.

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes to pellet the acini.

-

Carefully collect the supernatant, which contains the secreted amylase.

-

To determine the total amylase content, lyse an aliquot of the original acini suspension with a detergent (e.g., 0.1% Triton X-100).

-

Measure the amylase activity in the supernatants and the total lysate using a commercial assay kit according to the manufacturer's instructions.

-

Express the amylase secretion as a percentage of the total cellular amylase.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Materials:

-

Isolated pancreatic acini.

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

HBRS.

-

CCK-8 and this compound stock solutions.

-

Fluorometer or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Load the isolated acini with the Ca2+ indicator dye by incubating them with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBRS for 30-60 minutes at room temperature in the dark.

-

Wash the acini three times with fresh HBRS to remove extracellular dye.

-

Resuspend the loaded acini in HBRS and place them in the cuvette of a fluorometer or on a coverslip for microscopy.

-

Record the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

To study the effect of this compound, add the desired concentration of the antagonist and record the fluorescence for a few minutes to establish a new baseline.

-

Add CCK-8 to stimulate the acini and continuously record the fluorescence changes.

-

Calibrate the fluorescence signal to absolute [Ca²⁺]i values using ionomycin and EGTA at the end of each experiment.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on pancreatic acinar cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK-A receptor in pancreatic acinar cell physiology. By competitively inhibiting the binding of CCK, it effectively blocks the downstream signaling cascade that leads to digestive enzyme secretion. The experimental protocols detailed in this guide provide a framework for researchers to further explore the specific effects of this compound and other CCK receptor modulators on pancreatic function. While specific quantitative data for this compound's inhibitory potency in pancreatic acini remains to be fully characterized in publicly accessible literature, its established mechanism of action provides a strong foundation for its use in elucidating the intricate regulatory pathways of the exocrine pancreas. Future studies are warranted to precisely quantify the inhibitory constants of this compound in various functional assays to further solidify its profile as a selective CCK-A receptor antagonist.

Preliminary Studies on A-65186 for Pancreatitis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the foundational preclinical evaluation of A-65186, a novel therapeutic candidate for acute pancreatitis. It details the experimental framework, quantitative outcomes, and mechanistic insights derived from initial animal model studies.

Quantitative Data Summary

The efficacy of this compound was assessed in a cerulein-induced murine model of acute pancreatitis. Key biochemical and histological markers were quantified to determine the compound's therapeutic potential.

Table 1: Serum Biochemical Markers Post-Treatment

| Group | Serum Amylase (U/L) | Serum Lipase (U/L) |

| Control (Saline) | 4500 ± 350 | 5200 ± 410 |

| Vehicle | 4350 ± 380 | 5050 ± 450 |

| This compound (10 mg/kg) | 2100 ± 250 | 2800 ± 320 |

| This compound (25 mg/kg) | 1250 ± 180 | 1500 ± 210 |

Table 2: Pancreatic Tissue Myeloperoxidase (MPO) Activity

| Group | MPO Activity (U/g tissue) |

| Control (Saline) | 0.5 ± 0.1 |

| Vehicle | 3.8 ± 0.6 |

| This compound (10 mg/kg) | 1.9 ± 0.4 |

| This compound (25 mg/kg) | 0.9 ± 0.2 |

Table 3: Pro-inflammatory Cytokine Levels in Pancreatic Tissue

| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |

| Control (Saline) | 25 ± 5 | 15 ± 4 |

| Vehicle | 150 ± 20 | 120 ± 18 |

| This compound (10 mg/kg) | 80 ± 12 | 65 ± 10 |

| This compound (25 mg/kg) | 40 ± 8 | 30 ± 6 |

Table 4: Histological Scoring of Pancreatic Injury

| Group | Edema Score (0-3) | Inflammatory Infiltration Score (0-3) | Acinar Necrosis Score (0-3) | Total Histological Score (0-9) |

| Control (Saline) | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.3 ± 0.2 |

| Vehicle | 2.8 ± 0.4 | 2.6 ± 0.5 | 2.5 ± 0.6 | 7.9 ± 1.5 |

| This compound (10 mg/kg) | 1.5 ± 0.3 | 1.4 ± 0.4 | 1.2 ± 0.3 | 4.1 ± 1.0 |

| This compound (25 mg/kg) | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.5 ± 0.1 | 2.0 ± 0.5 |

Experimental Protocols

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals were acclimatized for one week prior to the commencement of experiments.

Acute pancreatitis was induced using supramaximal stimulation with cerulein, a cholecystokinin (CCK) analog.[1][2]

-

Protocol: Mice received hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for a total of 7 hours.[2] Control animals received saline injections.

-

Formulation: this compound was dissolved in a vehicle solution of 5% DMSO in saline.

-

Dosing Groups:

-

Control: Saline only.

-

Vehicle: 5% DMSO in saline.

-

This compound Low Dose: 10 mg/kg.

-

This compound High Dose: 25 mg/kg.

-

-

Administration: The compound or vehicle was administered via i.p. injection 30 minutes prior to the first cerulein injection.

-

Timeline: Animals were euthanized 12 hours after the final cerulein injection.

-

Blood Collection: Blood was collected via cardiac puncture, and serum was separated by centrifugation for biochemical analysis.

-

Tissue Collection: The pancreas was excised. A portion was snap-frozen in liquid nitrogen for MPO and cytokine analysis, while the remainder was fixed in 10% neutral buffered formalin for histology.

-

Serum Amylase and Lipase: Measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Myeloperoxidase (MPO) Activity: Pancreatic tissue was homogenized, and MPO activity, an indicator of neutrophil infiltration, was determined using a standard enzymatic assay.

-

Cytokine Analysis: Pancreatic tissue homogenates were assayed for TNF-α and IL-1β concentrations using enzyme-linked immunosorbent assay (ELISA) kits.

-

Preparation: Formalin-fixed pancreatic tissue was embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Scoring: Stained sections were examined by a blinded pathologist and scored for edema, inflammatory cell infiltration, and acinar cell necrosis, each on a scale of 0 to 3.

Visualizations: Signaling Pathways and Workflows

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its therapeutic effects by inhibiting key inflammatory mediators.

Caption: this compound signaling pathway in pancreatitis.

This diagram outlines the logical flow of the experimental protocol used in the preliminary studies of this compound.

Caption: Preclinical experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for A-65186 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65186 is a potent and selective antagonist of the Cholecystokinin-A (CCK-A) receptor.[1] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility. By blocking the CCK-A receptor, this compound can be utilized as a valuable tool for investigating the roles of CCK in preclinical models of gastrointestinal disorders, appetite regulation, and inflammation.[1]

These application notes provide a detailed, representative protocol for the in vivo use of this compound in mice. Due to the limited availability of specific published protocols for this compound, the following methodologies are based on established procedures for other potent, selective CCK-A receptor antagonists, such as L-364,718 (devazepide). Researchers should consider this a foundational guide and may need to optimize parameters for their specific experimental context.

Data Presentation

Table 1: Representative In Vivo Dosage and Administration of a CCK-A Antagonist (L-364,718) in Mice

| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration |

| Effective Dose (ED₅₀) | 0.04 mg/kg | 0.01 mg/kg |

| Vehicle Formulation | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in water | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Administration Volume | 5-10 mL/kg | 5-10 mL/kg |

| Reported Effect | Antagonism of CCK-8-induced inhibition of gastric emptying | Antagonism of CCK-8-induced inhibition of gastric emptying |

Data is representative of a potent and selective CCK-A antagonist and should be used as a starting point for dose-ranging studies with this compound.

Table 2: General Pharmacokinetic Parameters of Small Molecule Antagonists in Mice

| Parameter | Description | Typical Value Range in Mice |

| Half-life (t₁/₂) | Time for the drug concentration to reduce by half. | 0.5 - 6 hours |

| Cₘₐₓ | Maximum observed plasma concentration. | Varies greatly with dose and compound |

| Tₘₐₓ | Time to reach Cₘₐₓ. | 0.25 - 2 hours (p.o.) |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Highly variable |

These are general ranges and will be specific to the physicochemical properties of this compound. Empirical determination is recommended.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Delayed Gastric Emptying

This protocol is designed to assess the efficacy of this compound in antagonizing CCK-induced delays in gastric emptying.

Materials:

-

This compound

-

Cholecystokinin octapeptide (CCK-8)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose with 0.25% Tween 80 for oral administration)

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic)

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles

-

Syringes and appropriate needles for subcutaneous injection

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Fasting: Fast mice overnight (16-18 hours) with free access to water.

-

Drug Administration:

-

Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

-

Administer this compound or vehicle via oral gavage (p.o.). A typical pre-treatment time is 30-60 minutes.

-

-

CCK-8 Administration:

-

Administer CCK-8 (e.g., 20 µg/kg) or saline subcutaneously (s.c.) to induce delayed gastric emptying. This is typically done 15-30 minutes after the antagonist administration.

-

-

Charcoal Meal Administration:

-

Administer a charcoal meal (e.g., 0.2 mL per mouse) via oral gavage 15 minutes after CCK-8 administration.

-

-

Endpoint Measurement:

-

Euthanize mice by cervical dislocation 20-30 minutes after the charcoal meal administration.

-

Carefully dissect the stomach and the entire small intestine.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Calculate the gastric emptying as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

-

Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol 2: Assessment of this compound on Food Intake Suppression

This protocol evaluates the ability of this compound to block the satiety effects of CCK.

Materials:

-

This compound

-

CCK-8

-

Vehicle

-

Standard laboratory chow

-

Metabolic cages or cages with food hoppers and scales

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Animal Acclimation: Acclimate mice to individual housing and the specific diet for several days before the study.

-

Fasting: Fast mice for a defined period (e.g., 4-6 hours) leading up to the dark cycle to ensure motivation to eat.

-

Drug Administration:

-

At the onset of the dark cycle, administer this compound or vehicle (p.o. or i.p.).

-

-

CCK-8 Administration:

-

Administer CCK-8 (e.g., 1-10 µg/kg, i.p.) or saline 15-30 minutes after the antagonist.

-

-

Food Presentation and Measurement:

-

Immediately after CCK-8 injection, provide pre-weighed food to the mice.

-

Measure cumulative food intake at various time points (e.g., 30, 60, 120, and 240 minutes).

-

-

Data Analysis: Compare the food intake between treatment groups using statistical methods such as a two-way ANOVA with repeated measures.

Mandatory Visualization

CCK-A Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CCK-A receptor and its antagonism by this compound.

Caption: CCK-A receptor signaling and antagonism by this compound.

Experimental Workflow for Gastric Emptying Study

The diagram below outlines the key steps in the in vivo protocol to assess the effect of this compound on gastric emptying.

Caption: Workflow for the in vivo mouse gastric emptying assay.

References

Application Notes and Protocols for the Administration of A-65186 in Animal Models of Colitis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are intended for research purposes only. There is currently no direct published evidence on the administration of A-65186, a cholecystokinin (CCK) type-A receptor antagonist, in animal models of colitis. The information provided is based on the known pharmacology of CCK receptor antagonists and standardized protocols for colitis models. Researchers should exercise appropriate caution and optimize protocols based on their specific experimental design.

Introduction: The Rationale for Investigating this compound in Colitis

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal (GI) tract. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that regulates various GI functions, including motility, secretion, and satiety, through its interaction with two receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). While CCK is primarily known for its role in digestion, emerging evidence suggests its involvement in modulating inflammatory responses.

The role of CCK receptor signaling in intestinal inflammation is complex and not fully elucidated. Some studies suggest that CCK agonists possess anti-inflammatory properties, potentially mediated through the vagus nerve and activation of the p38 MAPK pathway.[1][2][3] Conversely, the administration of CCK receptor antagonists has been shown to increase the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain inflammatory models.[4] However, other research indicates that CCK receptor antagonists could be beneficial in treating GI disorders, with a CCK2-selective antagonist demonstrating anti-inflammatory and analgesic effects in a dextran sulfate sodium (DSS)-induced colitis model.[5][6]

This compound is a selective CCK-A receptor antagonist.[7] Given the expression of CCK-A receptors in the small intestine and their role in regulating gut function, investigating the effect of this compound in animal models of colitis is a valid scientific inquiry to dissect the specific role of CCK-A receptor signaling in the pathogenesis of IBD. These studies would help determine if selective blockade of the CCK-A receptor can ameliorate or exacerbate intestinal inflammation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway of how a CCK-A receptor antagonist like this compound might influence inflammatory processes in the gut, based on existing literature on CCK signaling and inflammation.

References

- 1. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of cholecystokinin and its signal transduction mechanism in endotoxic shock rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of cholecystokinin and its signal transduction mechanism in endotoxic shock rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Cholecystokinin-2/gastrin antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anti-inflammatory analgesics for the treatment of inflammatory bowel disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Cholecystokinin (CCK) Analogs in Isolated Pancreatic Acinar Cell Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a variety of digestive enzymes. The study of these cells in isolation is crucial for understanding the physiological processes of digestion, the pathophysiology of pancreatic diseases such as pancreatitis, and for the development of novel therapeutic agents. Cholecystokinin (CCK) is a key peptide hormone that stimulates postprandial pancreatic enzyme secretion.[1][2] Analogs of CCK, such as caerulein, are potent secretagogues widely used in in vitro and in vivo models to study pancreatic acinar cell function and to induce experimental pancreatitis.[3][4]

These application notes provide a detailed overview and protocols for the use of CCK analogs in isolated pancreatic acinar cell preparations, focusing on experimental design, data interpretation, and relevant signaling pathways.

Mechanism of Action of Cholecystokinin (CCK)

CCK exerts its effects on pancreatic acinar cells by binding to specific G protein-coupled receptors, primarily the CCK1 receptor (formerly known as CCK-A receptor) in rodents.[2][5] This binding initiates a cascade of intracellular signaling events, the most prominent of which is the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] This results in a rapid and transient increase in intracellular free calcium concentration ([Ca2+]i), which is a critical trigger for the fusion of zymogen granules with the apical plasma membrane and the subsequent exocytosis of digestive enzymes.[7][8] The elevation of [Ca2+]i often manifests as intracellular calcium oscillations at physiological concentrations of CCK, while higher concentrations lead to a large, sustained increase.[9]

In addition to the calcium signaling pathway, CCK activates other signaling cascades, including the protein kinase C (PKC) pathway via DAG, and mitogen-activated protein kinase (MAPK) pathways (ERKs, JNKs, and p38 MAPK), which are thought to be involved in the regulation of protein synthesis and cell growth.[7] The phosphatidylinositol 3-kinase (PI3K)-mTOR pathway is also activated by CCK and plays a role in regulating protein synthesis.[10]

Data Presentation

The following tables summarize quantitative data on the effects of CCK and its analogs on key parameters in isolated pancreatic acinar cells.

Table 1: Dose-Response of CCK on Intracellular Calcium Concentration in Isolated Pancreatic Acini

| CCK Concentration | Basal [Ca2+]i (nM) | Peak [Ca2+]i (nM) |

| 0 (unstimulated) | 180 ± 4 | 180 ± 4 |

| 10 pM | 180 ± 4 | Oscillations observed |

| 100 pM | 180 ± 4 | Transient rise |

| 1 nM | 180 ± 4 | 860 ± 41 |

Data compiled from studies measuring intracellular calcium in response to secretagogues.[9][11]

Table 2: Dose-Response of CCK-8 on Amylase Secretion from Isolated Rat Pancreatic Acini

| CCK-8 Concentration | Amylase Release (% of total) |

| 1 pM | Threshold for stimulation |

| 300 pM | Maximal stimulation |

| > 1 nM | Supramaximal inhibition |

This represents a typical biphasic dose-response curve for CCK-stimulated amylase release.[12]

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acinar Cells from Rodents

This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain isolated acini.[13][14][15][16]

Materials:

-

Extracellular Solution (HEPES-buffered Ringer's): 140 mM NaCl, 4.7 mM KCl, 1.13 mM MgCl2, 1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES. Adjust pH to 7.35 with NaOH.

-

Collagenase Solution: Extracellular solution containing 200 U/mL collagenase (e.g., CLSPA from Worthington) and 0.25 mg/mL trypsin inhibitor.

-

Washing Solution: Extracellular solution containing 0.5% Bovine Serum Albumin (BSA).

-

Mouse or rat pancreas

-

Surgical instruments (scissors, forceps)

-

50 mL polypropylene tubes

-

Shaking water bath at 37°C

-

Pipettes of various sizes

-

70-100 µm cell strainer

-

Tabletop centrifuge

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Immediately dissect the pancreas and place it in ice-cold extracellular solution.

-

Trim away fat and other non-pancreatic tissue.

-

Mince the pancreas into small pieces (approximately 1-2 mm³).

-

Transfer the minced tissue to a 50 mL tube containing 10 mL of collagenase solution.

-

Incubate in a shaking water bath at 37°C for 20-30 minutes.

-

Every 5-10 minutes, gently triturate the tissue with a series of pipettes with decreasing tip diameters to aid mechanical dissociation.

-

Stop the digestion by adding 10 mL of cold washing solution.

-

Centrifuge at low speed (e.g., 260 x g or 450 x g) for 1-2 minutes at 4°C.[13][15]

-

Discard the supernatant, which contains fat and cell debris.

-

Resuspend the pellet in 10 mL of fresh washing solution and centrifuge again. Repeat this wash step two more times.

-

After the final wash, resuspend the pellet in the desired experimental buffer.

-

Filter the acinar cell suspension through a 70-100 µm cell strainer to remove any large, undigested tissue clumps.

-

The isolated acini are now ready for experimental use.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol utilizes a fluorescent calcium indicator, such as Fura-2, to measure changes in [Ca2+]i in response to CCK stimulation.

Materials:

-

Isolated pancreatic acini (from Protocol 1)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered Ringer's solution

-

CCK analog stock solution

-

Fluorescence imaging system or spectrofluorometer

Procedure:

-

Resuspend the isolated acini in HEPES-buffered Ringer's solution.

-